Cas no 2229002-79-1 (5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole)

5-(1-Bromopropan-2-yl)-4-methyl-1H-imidazole is a brominated imidazole derivative with potential utility as an intermediate in organic synthesis and pharmaceutical research. The presence of both a bromine substituent and a methyl group on the imidazole ring enhances its reactivity, making it suitable for further functionalization via cross-coupling or nucleophilic substitution reactions. Its structural features may also lend themselves to applications in medicinal chemistry, particularly in the development of bioactive molecules targeting imidazole-based pathways. The compound's stability under standard storage conditions ensures reliable handling in laboratory settings. Further characterization may be required to explore its full synthetic or pharmacological potential.
5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole structure
2229002-79-1 structure
Product name:5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
CAS No:2229002-79-1
MF:C7H11BrN2
Molecular Weight:203.079640626907
CID:6051005
PubChem ID:165644221

5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
    • 2229002-79-1
    • EN300-1926831
    • インチ: 1S/C7H11BrN2/c1-5(3-8)7-6(2)9-4-10-7/h4-5H,3H2,1-2H3,(H,9,10)
    • InChIKey: CJOZVSRIROICPE-UHFFFAOYSA-N
    • SMILES: BrCC(C)C1=C(C)NC=N1

計算された属性

  • 精确分子量: 202.01056g/mol
  • 同位素质量: 202.01056g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 108
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 28.7Ų

5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1926831-0.5g
5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
2229002-79-1
0.5g
$1385.0 2023-09-17
Enamine
EN300-1926831-10.0g
5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
2229002-79-1
10g
$6205.0 2023-06-02
Enamine
EN300-1926831-5g
5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
2229002-79-1
5g
$4184.0 2023-09-17
Enamine
EN300-1926831-0.05g
5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
2229002-79-1
0.05g
$1212.0 2023-09-17
Enamine
EN300-1926831-0.1g
5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
2229002-79-1
0.1g
$1269.0 2023-09-17
Enamine
EN300-1926831-5.0g
5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
2229002-79-1
5g
$4184.0 2023-06-02
Enamine
EN300-1926831-0.25g
5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
2229002-79-1
0.25g
$1328.0 2023-09-17
Enamine
EN300-1926831-1.0g
5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
2229002-79-1
1g
$1442.0 2023-06-02
Enamine
EN300-1926831-2.5g
5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
2229002-79-1
2.5g
$2828.0 2023-09-17
Enamine
EN300-1926831-10g
5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole
2229002-79-1
10g
$6205.0 2023-09-17

5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole 関連文献

5-(1-bromopropan-2-yl)-4-methyl-1H-imidazoleに関する追加情報

5-(1-Bromopropan-2-yl)-4-methyl-1H-imidazole: A Comprehensive Overview

The compound with CAS No 2229002-79-1, known as 5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The presence of the bromine atom in the side chain and the methyl group on the imidazole ring makes this compound unique and valuable for various applications.

Imidazoles are widely studied due to their ability to act as hydrogen bond donors and acceptors, making them versatile in drug design. The bromine substituent in this compound adds a layer of complexity, enhancing its potential for use in medicinal chemistry. Recent studies have highlighted the importance of brominated compounds in modulating pharmacokinetic properties, such as absorption and distribution, which are critical for drug efficacy.

One of the most promising applications of 5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole is in the development of small molecule inhibitors targeting specific enzymes or receptors. For instance, researchers have explored its potential as a lead compound for kinase inhibitors, which are crucial in cancer therapy. The bromine atom serves as an electrophilic center, facilitating interactions with nucleophilic residues in enzyme active sites.

Moreover, this compound has shown potential in antiviral research, particularly in inhibiting viral replication mechanisms. The methyl group on the imidazole ring enhances lipophilicity, improving membrane permeability and bioavailability. This property is essential for designing antiviral agents that can effectively penetrate cellular barriers and exert their therapeutic effects.

Recent advancements in computational chemistry have enabled detailed studies of the molecular interactions of 5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole with biological targets. Molecular docking studies have revealed its ability to bind to key residues in protein structures, suggesting its potential as a scaffold for drug development.

In addition to its medicinal applications, this compound is also valuable as an intermediate in organic synthesis. Its structure allows for further functionalization, enabling the creation of more complex molecules with diverse biological activities. The bromine substituent can be readily replaced with other groups through nucleophilic substitution reactions, providing chemists with a versatile platform for synthesizing novel compounds.

The synthesis of 5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole involves a multi-step process that combines principles from both organic and heterocyclic chemistry. Key steps include the formation of the imidazole ring through condensation reactions and subsequent alkylation to introduce the brominated side chain. Optimization of reaction conditions has been a focus of recent research to improve yield and purity.

From an environmental perspective, understanding the degradation pathways of 5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to light or microbial activity, this compound undergoes hydrolysis or oxidative cleavage, reducing its persistence in the environment.

In conclusion, 5-(1-bromopropan-2-yl)-4-methyl-1H-imidazole (CAS No 2229002-79-1) stands out as a versatile and promising molecule with applications spanning drug discovery, organic synthesis, and environmental chemistry. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions in these fields.

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